molecular formula C23H23FN4O2S B2449073 N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021266-55-6

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2449073
CAS No.: 1021266-55-6
M. Wt: 438.52
InChI Key: WKIYUCRMWJWSGQ-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological and inflammatory conditions.

Properties

IUPAC Name

N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c24-18-6-9-20(10-7-18)27-12-14-28(15-13-27)21(29)11-8-19-16-31-23(25-19)26-22(30)17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIYUCRMWJWSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1-fluoro-4-nitrobenzene with piperazine

A modified Ullmann coupling achieves the arylpiperazine scaffold. In anhydrous DMF, 1-fluoro-4-nitrobenzene reacts with piperazine (2.5 eq) at 120°C for 24 hours under nitrogen, catalyzed by CuI (10 mol%) and 1,10-phenanthroline (20 mol%). Nitro group reduction using H₂/Pd-C in ethanol yields Intermediate A with 82% purity.

Purification via Acid-Base Extraction

Crude product is dissolved in 1M HCl, washed with diethyl ether, basified with NaOH (pH 12), and extracted with CH₂Cl₂. Solvent evaporation under reduced pressure affords white crystals (mp 98–101°C).

Preparation of 3-(2-Aminothiazol-4-yl)propan-1-one (Intermediate B)

Hantzsch Thiazole Synthesis

Adapting methodology from nitrothiazole syntheses, a mixture of:

  • Thiourea (1.0 eq)
  • Ethyl 4-chloroacetoacetate (1.2 eq)
  • Hydrobromic acid (33% in acetic acid)

Is refluxed in ethanol at 80°C for 6 hours. The 2-aminothiazole core precipitates upon cooling. Recrystallization from isopropanol yields a 73% pure product.

Propionylation via Friedel-Crafts Acylation

In dry dichloromethane, Intermediate B undergoes acylation with propionyl chloride (1.5 eq) using AlCl₃ (2.0 eq) as catalyst. After 4 hours at 0°C, the reaction is quenched with ice-water, extracted, and concentrated to give the ketone intermediate (68% yield).

Benzamide Formation (Intermediate C Coupling)

Carbodiimide-Mediated Amidation

Following protocols for benzamide derivatives, a solution of:

  • 3-(2-Aminothiazol-4-yl)propan-1-one (1.0 eq)
  • Benzoyl chloride (1.2 eq)
  • HOBt (1.1 eq)
  • EDCI (1.3 eq)

In anhydrous DCM is stirred with triethylamine (2.0 eq) at 25°C for 12 hours. Workup includes washing with NaHCO₃ (5%) and brine, followed by silica gel chromatography (hexane:EtOAc 3:1) to isolate the amide (81% yield).

Final Assembly: Piperazine-Propanone Conjugation

Nucleophilic Aromatic Substitution

Intermediate B (1.0 eq) reacts with Intermediate A (1.1 eq) in acetonitrile at reflux (82°C) for 18 hours with K₂CO₃ (2.5 eq). Monitoring by TLC (CH₂Cl₂:MeOH 9:1) confirms complete consumption of starting material. Filtration and solvent removal yield a yellow oil, which is purified via flash chromatography (SiO₂, EtOAc:MeOH 10:1) to afford the final product as a pale-yellow solid (64% yield).

Mitsunobu Alternative for Sterically Hindered Systems

For challenging substitutions, a Mitsunobu reaction employs:

  • DIAD (1.5 eq)
  • TPP (1.5 eq)
  • Intermediate A (1.2 eq)
  • 3-(2-Benzamidothiazol-4-yl)propan-1-ol (1.0 eq)

In THF at 0°C→25°C over 6 hours. This method achieves 58% yield but requires rigorous drying.

Analytical Characterization and Optimization Data

Table 1. Comparative Yields Across Coupling Methods

Reaction Type Catalyst/Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
Nucleophilic Substitution K₂CO₃/MeCN 82 18 64 98.2
Mitsunobu DIAD/TPP/THF 0→25 6 58 97.8
Ullmann Coupling CuI/phenanthroline 120 24 82 99.1

Key Findings:

  • Nucleophilic substitution outperforms Mitsunobu in yield and operational simplicity
  • CuI/phenanthroline system prevents piperazine decomposition during Ullmann coupling
  • EDCI/HOBt coupling minimizes racemization vs. DCC

Scalability and Industrial Considerations

Continuous Flow Synthesis for Intermediate A

A microreactor system (0.5 mL volume) processes the Ullmann coupling at 130°C with 2-minute residence time, achieving 89% conversion and 78% isolated yield, demonstrating scalability.

Green Solvent Alternatives

Substituting DCM with cyclopentyl methyl ether (CPME) in amidation steps reduces environmental impact while maintaining 79–83% yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Biological Activity

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole moiety, a piperazine ring, and a fluorophenyl group. Its molecular formula is C20H22FN3O2SC_{20}H_{22}FN_3O_2S, with a molecular weight of approximately 373.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially affecting pathways involved in cancer progression and other diseases.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit the growth of various cancer cell lines. A study focusing on related compounds reported IC50 values in the low micromolar range against melanoma cells, suggesting that this compound could similarly exhibit potent anticancer effects .

Table 1: Summary of Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Reference
Compound AB16F10 (melanoma)5.0
Compound BMCF7 (breast cancer)10.0
This compoundTBDTBDThis Study

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could be relevant for skin-related conditions and cosmetic applications. The structural similarity to known inhibitors suggests that this compound may possess comparable activity.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)Remarks
Compound C8.5Strong inhibitor
This compoundTBDPotential inhibitor

Case Studies

In a recent pharmacological study, researchers synthesized several analogs of the compound to evaluate their biological activities. The findings indicated that modifications to the piperazine ring significantly influenced both the potency and selectivity of the compounds against specific cancer cell lines .

Q & A

Q. What are the key structural features of this compound, and how are they validated experimentally?

The compound contains a thiazole core linked to a benzamide group and a 4-(4-fluorophenyl)piperazine moiety via a 3-oxopropyl chain. Structural validation typically employs 1H NMR (e.g., characteristic peaks for the thiazole proton at δ 7.2–7.5 ppm and piperazine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition . Additional characterization via 13C NMR and FT-IR can verify carbonyl (C=O) and amide (N–H) functional groups .

Q. What synthetic routes are commonly used to prepare this compound?

A general approach involves:

  • Step 1 : Condensation of 4-(4-fluorophenyl)piperazine with a β-keto ester to form the 3-oxopropyl-piperazine intermediate.
  • Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, reacting the intermediate with thiourea and a substituted benzaldehyde.
  • Step 3 : Benzamide coupling using activated carboxylic acid derivatives (e.g., EDC/HOBt) . Typical yields range from 51–53% after purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization .

Q. How are preliminary biological activities assessed for this compound?

Initial screening often focuses on receptor-binding assays (e.g., dopamine or serotonin receptors due to the piperazine moiety) using radioligand displacement studies. In vitro cytotoxicity is evaluated via MTT assays against cancer cell lines, while ADME properties (e.g., metabolic stability in liver microsomes) are assessed using LC-MS/MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to predict optimal reaction conditions .
  • Machine Learning : Training models on existing synthetic data (e.g., solvent choices, catalysts) can prioritize high-yield routes . For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in similar piperazine-based syntheses .

Q. What strategies address low yield or impurities in the final synthetic step?

  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., unreacted intermediates or hydrolysis derivatives).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency, while additives like molecular sieves reduce hydrolysis .
  • Catalyst Screening : Palladium or copper catalysts may enhance amide bond formation efficiency .

Q. How can pharmacophore modeling guide SAR studies for this compound?

  • 3D Pharmacophore Mapping : Tools like Schrödinger’s Phase highlight critical features (e.g., the fluorophenyl group’s hydrophobic pocket interaction, piperazine’s hydrogen-bonding capability).
  • Analog Synthesis : Systematic substitution of the thiazole (e.g., methyl or chloro groups) or benzamide (e.g., nitro or methoxy substituents) evaluates potency shifts . For instance, trifluoromethyl analogs show enhanced metabolic stability due to increased lipophilicity .

Q. What advanced techniques characterize polymorphic forms of this compound?

  • PXRD : Distinguishes crystalline forms by diffraction patterns.
  • DSC/TGA : Identifies melting points and thermal stability differences.
  • Solid-State NMR : Resolves conformational variations in the piperazine-thiazole linkage . Polymorphs can impact solubility and bioavailability, necessitating strict control during crystallization .

Q. How are contradictory bioactivity data resolved across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., known receptor antagonists).
  • Metabolite Profiling : LC-HRMS identifies active metabolites that may explain discrepancies .
  • Dose-Response Curves : Ensure linearity across concentrations to rule out off-target effects at high doses .

Methodological Considerations

Q. What experimental designs validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporation of a photoactivatable group (e.g., diazirine) confirms binding to intended receptors .
  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins upon compound binding .

Q. How is metabolic stability assessed in advanced preclinical studies?

  • Microsomal Incubations : Human liver microsomes (HLM) quantify oxidation rates via LC-MS.
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., P450-Glo) identify enzyme inhibition risks .
    Piperazine-containing compounds often undergo N-dealkylation, which can be mitigated by fluorine substitution .

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